![molecular formula C22H14N2O4 B13806666 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone CAS No. 5791-64-0](/img/structure/B13806666.png)
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone typically involves the reaction of aniline, 2-nitrobenzaldehyde, and zinc chloride . The process includes several steps:
Condensation Reaction: Aniline reacts with 2-nitrobenzaldehyde in the presence of zinc chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinacridone structure.
Methylation: The final step involves methylation to introduce the two methyl groups at positions 2 and 9.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinacridone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products
The major products formed from these reactions include various substituted quinacridone derivatives, which have different colors and properties depending on the substituents introduced .
科学研究应用
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone has numerous applications in scientific research:
Chemistry: Used as a pigment in paints, inks, and plastics due to its excellent stability and color properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Widely used in the automotive and textile industries for coloring purposes.
作用机制
The mechanism of action of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its anticancer effects . Additionally, its ability to absorb and emit light makes it useful in imaging applications .
相似化合物的比较
Similar Compounds
Quinacridone: The parent compound of the quinacridone family, known for its excellent pigment properties.
2,9-Dichloroquinacridone: A derivative with chlorine atoms at positions 2 and 9, offering different color properties.
2,9-Dimethylquinacridone: Similar to 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone but without the additional tetrone structure.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and potential biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound in both research and industry .
属性
CAS 编号 |
5791-64-0 |
|---|---|
分子式 |
C22H14N2O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone |
InChI |
InChI=1S/C22H14N2O4/c1-9-3-5-13-11(7-9)19(25)15-17(23-13)22(28)16-18(21(15)27)24-14-6-4-10(2)8-12(14)20(16)26/h3-8H,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
NRJPXRSODWVILF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=C(N4)C=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
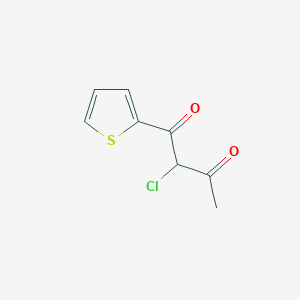
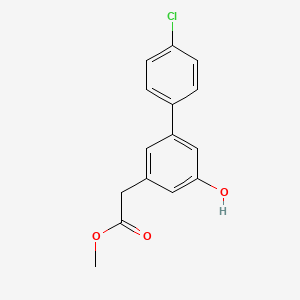
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
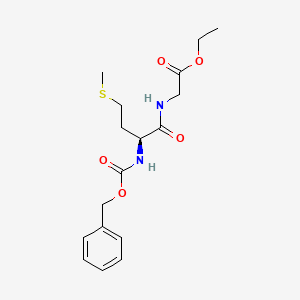
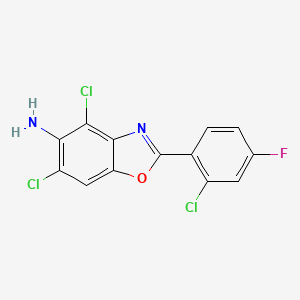
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
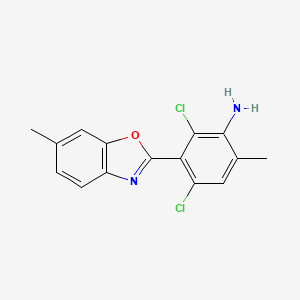
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
